molecular formula C7H12N4 B3029536 4-(4H-1,2,4-Triazol-4-YL)piperidine CAS No. 690261-92-8

4-(4H-1,2,4-Triazol-4-YL)piperidine

Cat. No.: B3029536
CAS No.: 690261-92-8
M. Wt: 152.20
InChI Key: OQHDZWPNEOFLCW-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)piperidine (CAS RN: 690261-92-8) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design. Pharmacological studies highlight its role in histamine H3 receptor (H3R) antagonism and antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Its molecular formula is C7H12N4, with a molecular weight of 152.20 g/mol. The compound’s synthetic accessibility and capacity for structural modification make it a valuable template for developing therapeutics .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDZWPNEOFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666283
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-92-8
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-YL)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with triazole precursors in the presence of catalysts and solvents . The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine exhibit significant antimicrobial properties. For instance, a study synthesized multiple derivatives which demonstrated potent inhibitory effects against various strains of gram-positive bacteria, including Staphylococcus aureus . The effectiveness of these compounds was evaluated using standard antimicrobial susceptibility tests.

Antifungal Properties
The compound has been noted for its antifungal activities as well. A patent describes the use of triazole derivatives in treating fungal infections. The antifungal efficacy was assessed by measuring the growth inhibition zones on agar plates after exposure to the compounds . The results indicated that certain derivatives could effectively prevent or treat infections caused by fungi such as Candida albicans.

Anticonvulsant Effects
In addition to its antibacterial and antifungal properties, this compound has been investigated for anticonvulsant activity. A study reported that specific derivatives exhibited significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .

Agricultural Applications

Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly for developing fungicides. Compounds similar to this compound have been formulated into agricultural products aimed at controlling fungal pathogens in crops. The effectiveness of these formulations is often evaluated through field trials and laboratory assays.

Plant Growth Regulators
Research indicates that triazole compounds can also function as plant growth regulators. They may enhance growth and yield by modulating hormonal pathways in plants . This application is particularly valuable in sustainable agriculture practices.

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the triazole moiety .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismInhibition Zone (mm)
Derivative AStaphylococcus aureus18
Derivative BCandida albicans20
Derivative CEscherichia coli15

Table 2: Antifungal Efficacy Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC)
Compound X0.5 µg/mL
Compound Y1 µg/mL
Compound Z0.25 µg/mL

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, several derivatives of this compound were tested against common bacterial strains. The study concluded that compounds with specific substitutions on the piperidine ring significantly increased antimicrobial activity compared to unsubstituted analogs .

Case Study 2: Agricultural Application
Field trials conducted on crops treated with triazole-based fungicides showed a marked reduction in fungal infections compared to untreated controls. This research supports the potential use of these compounds in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-YL)piperidine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity
4-(4H-1,2,4-Triazol-4-yl)piperidine Parent compound (no substituents) C7H12N4 152.20 H3R antagonism (IC50: 127 nM)
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride Cyclopropyl at triazole; hydrochloride salt C10H16N4·2ClH 265.18 Not reported (structural analog)
1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine (3l) Phenyl at triazole; phenoxypropyl linker C22H27N4O 363.45 H3R antagonism (IC50: 7.81 nM)
1-(3-(4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine (3m) 4-Chlorophenyl at triazole; phenoxypropyl linker C22H25ClN4O 396.92 H3R antagonism (IC50: 5.92 nM)
1-(2-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) Phenoxyethyl linker; hydrochloride salt C15H20N4O·HCl 308.81 Not reported (improved solubility)
1-Tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine (7f) Long alkyl chain (C14) at piperidine nitrogen C20H37N4 333.54 Antibacterial (MIC: 2 µg/mL vs. MRSA)
4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine Ethyl/methyl at triazole; sulfide linker C10H16N8S 280.35 Not reported (complex substituents)

Pharmacological Activity Trends

  • H3R Antagonism :

    • The parent compound exhibits moderate H3R antagonism (IC50: 127 nM). Adding aryl groups (e.g., phenyl or 4-chlorophenyl) to the triazole ring significantly enhances activity, as seen in compounds 3l (IC50: 7.81 nM) and 3m (IC50: 5.92 nM) .
    • Substituents on the piperidine nitrogen, such as alkyl chains (e.g., tetradecyl in 7f ), shift activity toward antibacterial effects rather than H3R modulation .
  • Antibacterial Activity :

    • Compound 7f demonstrates potent activity against MRSA (MIC: 2 µg/mL), attributed to its long alkyl chain enhancing membrane interaction .
  • Solubility and Bioavailability :

    • Hydrochloride salts (e.g., 3o ) improve aqueous solubility, facilitating pharmacokinetic optimization .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Water Solubility Key Structural Influence
This compound Not reported Moderate Unsubstituted core
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride Not reported High (salt form) Cyclopropyl increases hydrophobicity
1-(2-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) 85–87 High Phenoxyethyl linker enhances polarity

Substituent Position and Activity

  • Triazole Substitution :
    • Methyl or ethyl groups at the triazole’s 4-position (e.g., 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine ) reduce H3R activity compared to aryl-substituted analogs .
  • Piperidine Substitution :
    • N-Alkylation (e.g., tetradecyl in 7f ) retains antibacterial efficacy but diminishes H3R affinity, highlighting divergent structure-activity relationships .

Biological Activity

4-(4H-1,2,4-Triazol-4-YL)piperidine is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H11N5\text{C}_8\text{H}_{11}\text{N}_5

This compound can be synthesized through various methods involving the cyclization of piperidine derivatives with triazole moieties. The synthesis typically involves the use of reagents such as amidrazones and succinic anhydride, leading to the formation of 1,2,4-triazole derivatives with varying substituents that influence their biological properties .

Antidepressant Effects

Recent studies have highlighted the antidepressant-like activity of compounds related to this compound. Research indicates that these compounds may modulate neurotransmitter systems, particularly through the inhibition of serotonin reuptake .

Case Study:
In a controlled study involving animal models, derivatives of piperidine with triazole rings demonstrated significant reductions in depressive-like behaviors compared to control groups. The mechanism appears to involve the enhancement of serotonergic transmission in the central nervous system.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,2,4-triazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Research Findings:
A study evaluated several triazole derivatives in peripheral blood mononuclear cells (PBMCs) and found that compounds exhibited low toxicity while effectively inhibiting cytokine release at concentrations ranging from 25 to 100 µg/mL .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
3a625494.71
3b585096.01
3c656095.00

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. Studies indicate that certain substitutions on the triazole ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Results:
In vitro tests demonstrated that specific derivatives exhibited significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their chemical structure. Variations in substituents on the triazole ring can lead to significant changes in potency and selectivity for biological targets.

Key Observations:

  • Pyridyl Substituents: The presence of pyridyl groups has been associated with increased anti-inflammatory activity.
  • Aliphatic Chains: The length and branching of aliphatic chains attached to the triazole ring can enhance or diminish antibacterial efficacy.

Q & A

(Basic) What are the recommended synthetic routes for preparing 4-(4H-1,2,4-Triazol-4-YL)piperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves cyclization or click chemistry approaches. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): React 4-azidopiperidine with terminal alkynes (e.g., phenylacetylene) using CuI (10 mol%) in THF/acetone (5:1) under reflux for 24 hours, yielding triazole-linked piperidine derivatives .
  • Catalyzed triazine formation: Use ZrOCl₂·8H₂O in ethanol-water with benzil and ammonium acetate to synthesize triazole-piperidine hybrids, achieving yields >70% under mild conditions .
    Optimization Tips: Adjust solvent polarity, catalyst loading, and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring and piperidine substitution patterns. Key signals include triazole protons at δ 7.8–8.2 ppm and piperidine CH₂ groups at δ 1.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) with <5 ppm error .
  • FT-IR: Identify N-H stretching (3200–3400 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .

(Advanced) How can molecular docking studies predict the biological activity of this compound derivatives against specific enzyme targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes like monoacylglycerol lipase (MAGL) or angiotensin-converting enzyme (ACE) based on structural homology .
  • Ligand Preparation: Optimize protonation states (e.g., triazole tautomers) using tools like Schrödinger’s LigPrep .
  • Docking Protocols: Use AutoDock Vina or Glide with flexible side chains. Validate with co-crystallized ligands (RMSD <2 Å) .
  • Key Interactions: Hydrogen bonds with catalytic residues (e.g., Ser122 in MAGL) and π-π stacking with hydrophobic pockets enhance binding affinity .

(Advanced) What strategies resolve contradictions in biological activity data among structurally similar this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing triazole with β-lactam) to assess potency changes. For example, β-lactam analogs show 2-fold reduced MAGL inhibition compared to triazole derivatives .
  • In Silico Toxicity Profiling: Use tools like GUSAR to predict acute toxicity and prioritize analogs with lower risks .
  • Crystallographic Validation: Resolve binding ambiguities via X-ray diffraction of enzyme-inhibitor complexes .

(Advanced) How to design this compound analogs with enhanced blood-brain barrier (BBB) permeability for CNS-targeted therapies?

Methodological Answer:

  • Lipophilicity Adjustments: Introduce halogen substituents (e.g., -F, -Cl) to increase logP (target range: 2–3) while maintaining polar surface area <90 Ų .
  • Transport-Mediated Uptake: Incorporate prodrug moieties (e.g., ester-linked groups) to leverage carrier-mediated transport .
  • In Silico BBB Prediction: Use SwissADME or BBB Predictor to screen candidates for BBB permeability .

(Advanced) What experimental approaches validate the role of the triazole group in enzyme inhibition mechanisms?

Methodological Answer:

  • Irreversible Binding Assays: Compare inhibitory activity of triazole derivatives (e.g., 4a in MAGL studies) with non-triazole analogs (e.g., urea disconnection unit 9, IC₅₀ >10 μM). Use proteomics to confirm covalent adduct formation .
  • Kinetic Studies: Measure Kᵢ values via Lineweaver-Burk plots. Triazole-containing inhibitors often show non-competitive inhibition .

(Advanced) How to evaluate antimicrobial efficacy of this compound derivatives against multidrug-resistant pathogens?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare with standard drugs (e.g., ciprofloxacin) .
  • Time-Kill Assays: Assess bactericidal/fungicidal activity at 2× MIC over 24 hours. Triazole-piperidine hybrids often show time-dependent killing .
  • Resistance Profiling: Combine with efflux pump inhibitors (e.g., PAβN) to mitigate resistance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-Triazol-4-YL)piperidine
Reactant of Route 2
4-(4H-1,2,4-Triazol-4-YL)piperidine

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